molecular formula C22H17FN6O5S B2585997 N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852154-21-3

N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2585997
CAS RN: 852154-21-3
M. Wt: 496.47
InChI Key: PEVNOMKGICCBEM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H17FN6O5S and its molecular weight is 496.47. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies by S. Subasri et al. demonstrate the crystal structures of related acetamide compounds, highlighting the folded conformation around the thioacetamide bridge, which is stabilized by intramolecular hydrogen bonding. These structural insights are critical for understanding the compound's reactivity and potential interactions (S. Subasri et al., 2016; S. Subasri et al., 2017).

Synthesis and Biological Activity

Research by R. Wanare focused on the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds, showcasing the synthesis route and biological activity potential of compounds with a pyrimidine core (R. Wanare, 2022). Similarly, studies on benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone provide insights into anti-inflammatory and analgesic properties, underlining the versatility of these structural motifs in drug development (A. Abu‐Hashem et al., 2020).

Kinase Inhibitory and Anticancer Activities

The research on thiazolyl N-benzyl-substituted acetamide derivatives, including studies on compounds such as KX2-391, illustrates their role in inhibiting Src kinase and demonstrating anticancer activities. This highlights the therapeutic potential of acetamide derivatives in cancer treatment (Asal Fallah-Tafti et al., 2011).

Antitumor and Antimicrobial Activities

Compounds synthesized with a focus on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives exhibit marked antitumor and antimicrobial activities, suggesting a promising avenue for developing new therapeutic agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017; S. Alqasoumi et al., 2009).

properties

CAS RN

852154-21-3

Product Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C22H17FN6O5S

Molecular Weight

496.47

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17FN6O5S/c23-12-1-4-15(5-2-12)29-18(8-14-9-19(30)26-21(32)25-14)27-28-22(29)35-10-20(31)24-13-3-6-16-17(7-13)34-11-33-16/h1-7,9H,8,10-11H2,(H,24,31)(H2,25,26,30,32)

InChI Key

PEVNOMKGICCBEM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CC5=CC(=O)NC(=O)N5

solubility

not available

Origin of Product

United States

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